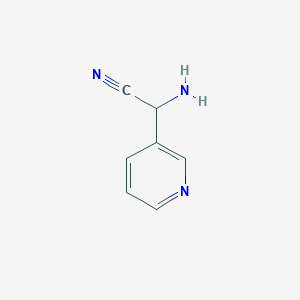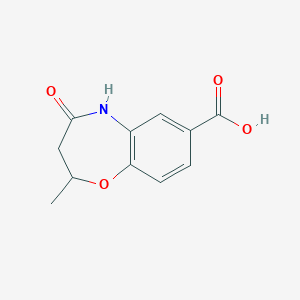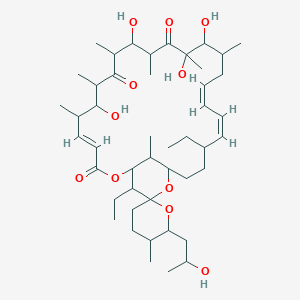
44-Homooligomycin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
44-Homooligomycin A is a naturally occurring macrolide antibiotic that has been discovered to have potential therapeutic applications in various fields. This compound is produced by Streptomyces hygroscopicus and belongs to the oligomycin family of antibiotics. The unique structure and properties of 44-Homooligomycin A make it an interesting compound for scientific research, particularly in the areas of biochemistry and physiology.
作用机制
The mechanism of action of 44-Homooligomycin A involves the inhibition of the mitochondrial ATP synthase. This enzyme is responsible for the production of ATP, which is the primary energy source for the cell. By inhibiting this enzyme, 44-Homooligomycin A disrupts the energy metabolism of the cell, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 44-Homooligomycin A are mainly related to its inhibitory effects on the mitochondrial ATP synthase. This leads to a decrease in ATP production, which affects the energy metabolism of the cell. This can lead to cell death, particularly in cancer cells. Additionally, 44-Homooligomycin A has been shown to have antifungal and antibacterial properties, which can be attributed to its effects on the energy metabolism of these organisms.
实验室实验的优点和局限性
One of the main advantages of using 44-Homooligomycin A in lab experiments is its ability to selectively target cancer cells. This makes it a potential candidate for the development of anticancer drugs. Additionally, the inhibitory effects of 44-Homooligomycin A on the mitochondrial ATP synthase can be used to study the energy metabolism of cells. However, one of the limitations of using 44-Homooligomycin A in lab experiments is its complex synthesis process, which can limit its availability and use.
未来方向
There are several future directions for the scientific research on 44-Homooligomycin A. One potential area of research is the development of anticancer drugs based on this compound. Additionally, the inhibitory effects of 44-Homooligomycin A on the mitochondrial ATP synthase can be used to study the energy metabolism of cells, which can lead to a better understanding of various diseases. Furthermore, the antifungal and antibacterial properties of 44-Homooligomycin A can be explored for the development of new antimicrobial agents.
合成方法
The synthesis of 44-Homooligomycin A is a complex process that involves several steps. The initial step involves the isolation of the compound from Streptomyces hygroscopicus, which is then followed by purification and characterization. Alternatively, the compound can be synthesized in the laboratory using chemical synthesis methods. The synthetic process involves the use of various reagents and catalysts to assemble the macrolide ring system and functional groups.
科学研究应用
44-Homooligomycin A has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on the mitochondrial ATP synthase, which makes it a potential candidate for the treatment of various diseases. This compound has also been studied for its anticancer properties, where it has shown to induce apoptosis in cancer cells. Additionally, 44-Homooligomycin A has been studied for its antifungal and antibacterial properties.
属性
CAS 编号 |
132707-68-7 |
|---|---|
产品名称 |
44-Homooligomycin A |
分子式 |
C46H76O11 |
分子量 |
805.1 g/mol |
IUPAC 名称 |
(4E,18Z,20Z)-22,28-diethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C46H76O11/c1-12-34-18-16-14-15-17-28(5)43(52)45(11,54)44(53)33(10)41(51)32(9)40(50)31(8)39(49)27(4)19-22-38(48)55-42-30(7)36(21-20-34)56-46(35(42)13-2)24-23-26(3)37(57-46)25-29(6)47/h14-16,18-19,22,26-37,39,41-43,47,49,51-52,54H,12-13,17,20-21,23-25H2,1-11H3/b15-14-,18-16-,22-19+ |
InChI 键 |
APJPYXAUMOLFTM-YLWQDIMZSA-N |
手性 SMILES |
CCC\1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)CC)OC(=O)/C=C/C(C(C(C(=O)C(C(C(C(=O)C(C(C(C/C=C\C=C1)C)O)(C)O)C)O)C)C)O)C)C |
SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
规范 SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
同义词 |
44-homooligomycin A NK86-0279 II |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol](/img/structure/B148172.png)

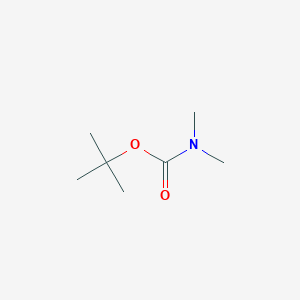

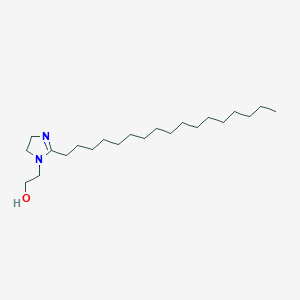
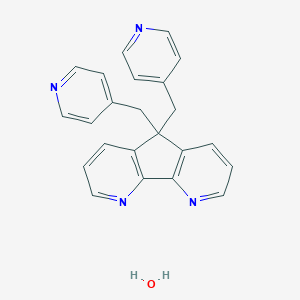

![2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde](/img/structure/B148184.png)
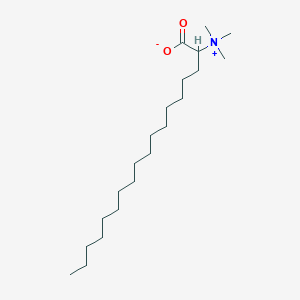
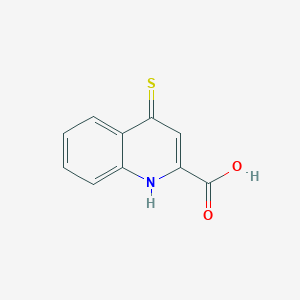
![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B148194.png)
